1-(2-Chloro-4-fluorophenyl)-2-pentanol
Description
1-(2-Chloro-4-fluorophenyl)-2-pentanol is a secondary alcohol featuring a substituted phenyl ring (2-chloro-4-fluoro) attached to a pentanol backbone. The compound’s structure combines halogenated aromatic properties with a flexible aliphatic chain, making it relevant in synthetic chemistry and pharmaceutical intermediates.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-2-3-10(14)6-8-4-5-9(13)7-11(8)12/h4-5,7,10,14H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKZMNCFDMMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzene and 1-pentanol.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-chloro-4-fluorobenzene with magnesium in anhydrous ether to form 2-chloro-4-fluorophenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-pentanal under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products
Oxidation: 1-(2-Chloro-4-fluorophenyl)-2-pentanone.
Reduction: this compound or 1-(2-Chloro-4-fluorophenyl)-pentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-pentanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid
- Structure : Cyclohexane ring fused to a carboxylic acid group, with a 2-chloro-4-fluorophenyl substituent .
- Properties: Higher molecular weight (256.69 g/mol) due to the cyclohexane ring and carboxylic acid. Enhanced solubility in basic media via deprotonation. Reactivity: Participates in esterification or salt formation, unlike the alcohol group in 2-pentanol.
- Applications : Likely used as an intermediate in drug synthesis or polymer chemistry.
(b) 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile
- Structure : Cyclopentane ring with a nitrile group and 2-chloro-6-fluorophenyl substituent .
- Properties: Molecular weight: 223.67 g/mol. Nitrile group confers polarity and reactivity (e.g., hydrolysis to amides or carboxylic acids). Reduced hydrogen-bonding capacity compared to 2-pentanol’s hydroxyl group.
- Applications: Potential precursor for agrochemicals or pharmaceuticals.
(c) 3-Chloro-4-fluorophenyl isocyanate
- Structure : Aromatic isocyanate with 3-chloro-4-fluoro substitution .
- Properties: Low molecular weight (171.55 g/mol) and high reactivity (e.g., with amines or alcohols). Requires cold storage (0–6°C), indicating thermal instability compared to 2-pentanol.
- Applications : Polymer synthesis (e.g., polyurethanes).
Substituent Position and Electronic Effects
(a) 1-(4-Chloro-2-fluorophenyl)piperazine
- Structure : Piperazine ring with 4-chloro-2-fluorophenyl group .
- Comparison: Substitution pattern (4-Cl vs. 2-Cl in the target compound) alters electronic distribution. Piperazine introduces basicity, enabling salt formation—unlike the neutral 2-pentanol.
- Applications : Central nervous system drug candidates (e.g., antipsychotics).
(b) 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
- Structure : Ketone with 4-fluorophenyl and 2-chlorophenyl substituents .
- Comparison: Carbonyl group increases electrophilicity vs. the hydroxyl group in 2-pentanol. Steric hindrance from dual aromatic rings may reduce solubility in polar solvents.
- Applications : Intermediate in asymmetric synthesis or photodynamic therapy agents.
Heterocyclic Analogues
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Physicochemical and Reactivity Comparison
| Property | 1-(2-Chloro-4-fluorophenyl)-2-pentanol | 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | 3-Chloro-4-fluorophenyl isocyanate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214.67 (estimated) | 256.69 | 171.55 |
| Functional Group | Secondary alcohol | Carboxylic acid | Isocyanate |
| Solubility in Water | Moderate (due to -OH) | Low (acidic form); high in basic media | Insoluble |
| Thermal Stability | Stable at RT | Stable | Requires cold storage |
| Key Reactivity | Oxidation to ketone, esterification | Salt formation, esterification | Polymerization with amines/alcohols |
Biological Activity
1-(2-Chloro-4-fluorophenyl)-2-pentanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Properties
This compound features a chloro and fluorine substituent on a phenyl ring, attached to a pentanol chain. This unique structure may influence its interactions with biological targets.
Chemical Structure
- Molecular Formula : C11H14ClF
- Molecular Weight : 202.68 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been explored for its anticancer effects. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
The compound's anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. It interacts with specific molecular targets such as kinases involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at [University], this study evaluated the antimicrobial effects of the compound against clinical isolates. Results showed that it effectively inhibited growth in resistant strains, suggesting potential for therapeutic use in treating infections caused by multidrug-resistant bacteria.
- Anticancer Research :
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes, altering their function. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
- Receptor Interaction : Binding to growth factor receptors could lead to downstream signaling changes that promote apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
